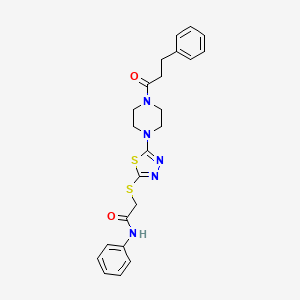

N-phenyl-2-((5-(4-(3-phenylpropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-phenyl-2-[[5-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2S2/c29-20(24-19-9-5-2-6-10-19)17-31-23-26-25-22(32-23)28-15-13-27(14-16-28)21(30)12-11-18-7-3-1-4-8-18/h1-10H,11-17H2,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTITFWLLYSSKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)C(=O)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-phenyl-2-((5-(4-(3-phenylpropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse scholarly sources.

Synthesis and Structure

The compound is a derivative of 1,3,4-thiadiazole, which is known for its diverse biological properties. The synthesis typically involves the reaction of phenylpropanoyl piperazine with thiadiazole derivatives, leading to the formation of the thioacetamide structure. The general synthetic pathway can be summarized as follows:

- Starting Materials : Phenylpropanoyl piperazine and 1,3,4-thiadiazole derivatives.

- Reaction Conditions : Typically conducted under controlled temperature and solvent conditions to optimize yield.

- Characterization : The compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

- Cell Lines Tested : Commonly tested against HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer).

- Mechanism of Action :

- Induction of apoptosis through upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.

- Inhibition of key signaling pathways such as VEGFR-2 involved in tumor growth and angiogenesis.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 9e | A431 | 5.6 | Apoptosis induction |

| 9e | HT-29 | 7.2 | VEGFR inhibition |

Antimicrobial Activity

The compound's biological activity extends to antimicrobial properties as well. Thiadiazole derivatives have been evaluated for their effectiveness against various bacterial strains:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.

- Activity Evaluation : Assessed using disk diffusion and MIC (Minimum Inhibitory Concentration) assays.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| N-PDA | E. coli | 32 |

| N-PDA | S. aureus | 16 |

Case Study 1: Anticancer Effects

In a study published in a peer-reviewed journal, a derivative similar to this compound was shown to significantly reduce cell viability in A431 cells by inducing apoptosis after 24 hours of treatment. The study utilized flow cytometry to quantify apoptotic cells, demonstrating a marked increase in early and late apoptosis compared to untreated controls .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiadiazole derivatives found that compounds structurally related to N-PDA exhibited significant antibacterial activity against Staphylococcus aureus, with an MIC value lower than commonly used antibiotics . This suggests potential for development into therapeutic agents for treating bacterial infections.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-phenyl-2-((5-(4-(3-phenylpropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multi-step organic reactions that incorporate thiadiazole and piperazine moieties. Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Anti-Cancer Activity

Recent studies have indicated that compounds containing thiadiazole derivatives exhibit significant anti-cancer properties. For instance, a related compound demonstrated notable growth inhibition against various cancer cell lines, suggesting that this compound could be explored for its cytotoxic effects against tumors. The mechanism of action may involve the induction of apoptosis or interference with cellular signaling pathways critical for cancer cell proliferation.

Anti-inflammatory Properties

In silico studies have shown that similar thiadiazole-containing compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. The docking studies suggest that the compound may bind effectively to the active site of 5-LOX, leading to a decrease in leukotriene synthesis, which is crucial in mediating inflammatory responses. This positions this compound as a candidate for further investigation as an anti-inflammatory agent.

Case Study 1: Anti-Cancer Efficacy

A study conducted on a series of thiadiazole derivatives showcased their potential as anti-cancer agents. The compound exhibited significant cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The reported percent growth inhibition ranged from 70% to 90%, indicating a strong potential for therapeutic application in oncology.

| Cell Line | Percent Growth Inhibition |

|---|---|

| MDA-MB-231 | 85% |

| A549 | 78% |

| HCT116 | 90% |

Case Study 2: Inhibition of Inflammatory Pathways

In another study focusing on anti-inflammatory properties, N-phenyldiazole derivatives were evaluated for their ability to inhibit 5-lipoxygenase activity. The results demonstrated a significant reduction in leukotriene levels in vitro, supporting the hypothesis that these compounds can modulate inflammatory responses effectively.

| Compound | IC50 (µM) |

|---|---|

| N-phenyldiazole derivative | 12.5 |

| Standard inhibitor (e.g., Zileuton) | 10.0 |

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound shares structural motifs with several 1,3,4-thiadiazole derivatives, which differ in substituents on the thiadiazole core, acetamide linker, and piperazine/aryl groups. Key comparisons include:

Key Observations :

Substituent Impact on Melting Points: Electron-withdrawing groups (e.g., 4-chlorophenyl in 4g ) increase melting points (203–205°C) compared to electron-donating groups (e.g., benzylthio in 5d ; 179–181°C). Bulky substituents like the 3-phenylpropanoyl group in the target compound may reduce crystallinity, though experimental data are lacking.

Biological Activity Trends: Anticancer Activity: Piperazine-linked derivatives (e.g., 4g , IC50 ~5 µM) and ureido-thiadiazoles (4g , Akt inhibition ~92%) show potency dependent on aromatic and hydrogen-bonding substituents. Kinase Inhibition: Trifluoromethylphenyl derivatives (3a-g ) exhibit dual Abl/Src inhibition, suggesting the target compound’s 3-phenylpropanoyl group may enhance kinase binding via hydrophobic interactions.

Mechanistic and Molecular Docking Comparisons

- Akt Inhibition: Compounds 3 and 8 () inhibit Akt via π-π interactions and hydrogen bonds with catalytic residues . The target compound’s phenylpropanoyl group may similarly engage hydrophobic pockets.

- Kinase Binding: Dual inhibitors () rely on trifluoromethyl groups for van der Waals interactions, whereas the target compound’s propanoyl chain could improve membrane permeability .

Q & A

Basic: What are the standard synthetic routes for N-phenyl-2-((5-(4-(3-phenylpropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide?

The synthesis typically involves multi-step reactions starting with piperazine derivatives and thiadiazole precursors. Key steps include:

- Coupling of piperazine : Reacting 3-phenylpropanoyl chloride with piperazine to form the 4-(3-phenylpropanoyl)piperazin-1-yl intermediate .

- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives with POCl₃ or other phosphorylating agents under reflux (90°C for 3 hours) to generate the 1,3,4-thiadiazole core .

- Acetamide linkage : Thiol-alkylation or nucleophilic substitution to attach the acetamide group, often using DMSO or ethanol as solvents under reflux .

Purification is achieved via recrystallization or column chromatography, with yields optimized by controlling stoichiometry and reaction time .

Basic: How is the compound characterized for structural confirmation and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy identifies functional groups (e.g., piperazine NH protons at δ 2.8–3.5 ppm, thiadiazole C=S at ~160 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

- HPLC : Quantifies purity (>95% is typical) using C18 columns and UV detection at 254 nm .

- X-ray crystallography : Resolves crystal packing and stereochemistry, critical for confirming thiadiazole-piperazine orientation .

Basic: What factors influence the compound’s chemical stability during storage?

- pH sensitivity : Degrades under strongly acidic (pH < 3) or alkaline (pH > 10) conditions due to hydrolysis of the acetamide bond .

- Temperature : Stable at room temperature but decomposes above 150°C; storage at 4°C in desiccators is recommended .

- Light exposure : Photodegradation of the thiadiazole moiety necessitates amber glassware or opaque containers .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in thiol-alkylation steps, while ethanol minimizes side reactions in cyclization .

- Catalyst use : Sodium hydride or triethylamine accelerates coupling reactions by deprotonating thiol groups .

- Temperature control : Reflux (70–90°C) ensures complete reaction without thermal decomposition .

- Real-time monitoring : TLC (silica gel, chloroform:acetone 3:1) tracks reaction progress, allowing timely termination to prevent byproduct formation .

Advanced: How can contradictions in pharmacological data (e.g., varying IC₅₀ values) be resolved?

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .

- Structural analogs : Compare activity trends across derivatives to identify critical pharmacophores (e.g., thiadiazole vs. oxadiazole substitutions) .

- Molecular docking : Validate binding modes to targets (e.g., EGFR kinase) using software like AutoDock, correlating computational ΔG values with experimental IC₅₀ .

Advanced: What strategies are used to study the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized proteins .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- Fluorescence quenching : Monitors changes in tryptophan emission upon compound binding to enzymes (e.g., carbonic anhydrase) .

Advanced: How is crystallographic data utilized to resolve structural ambiguities?

- Space group determination : X-ray diffraction (Cu-Kα radiation) identifies unit cell parameters (e.g., monoclinic P2₁/c) and refines bond angles .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., H-bonds between acetamide NH and thiadiazole S) to validate packing models .

- Twinned data correction : SHELXL refines diffraction patterns from twinned crystals, improving R-factor accuracy (<0.05) .

Advanced: What computational methods predict the compound’s ADMET properties?

- QSAR models : Correlate logP (2.8–3.5) with permeability using Molinspiration or SwissADME .

- CYP450 inhibition assays : Docking simulations identify metabolic hotspots (e.g., CYP3A4 binding) to guide toxicity studies .

- BBB penetration prediction : Machine learning (e.g., admetSAR) assesses blood-brain barrier crossing potential based on polar surface area (<90 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.